molecular formula C13H10BrIN2 B8737358 10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

10-Bromo-2-iodo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine

Cat. No. B8737358
M. Wt: 401.04 g/mol
InChI Key: NDSVGFHKRSCGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09034866B2

Procedure details

Into a 3-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed tetrahydrofuran (1200 mL), 9-bromo-3,4-diiodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene (119.3 g, 226.40 mmol, 1.00 equiv), followed by the addition of EtMgBr (90.7 mL, 1.20 equiv) dropwise with stirring at −40° C. The resulting solution was stirred at −40° C. for 1 h. This reaction was repeated for 2 more times. The reaction was then quenched by the addition of 500 mL of 5% hydrogen chloride and extracted with 3×500 mL of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 259 g (97%) of 9-bromo-4-iodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene as a brown solid.
Name
9-bromo-3,4-diiodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
90.7 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:16][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7]([I:18])=[C:8]1I.CC[Mg+].[Br-]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][CH:15]=1)[CH:12]1[CH2:11][CH:10]([CH2:16]1)[N:9]1[C:5]2=[N:6][C:7]([I:18])=[CH:8]1 |f:1.2|

Inputs

Step One
Name
9-bromo-3,4-diiodo-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene
Quantity
119.3 g
Type
reactant
Smiles
BrC=1C=C2C3=NC(=C(N3C3CC(C2=CC1)C3)I)I
Step Two
Name
Quantity
90.7 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Three
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
with stirring at −40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −40° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 500 mL of 5% hydrogen chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×500 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1)C3)I
Measurements
Type Value Analysis
AMOUNT: MASS 259 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 285.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.